Home > Products > Screening Compounds P69118 > Telatinib mesylate
Telatinib mesylate - 332013-24-8

Telatinib mesylate

Catalog Number: EVT-3188436
CAS Number: 332013-24-8
Molecular Formula: C21H20ClN5O6S
Molecular Weight: 505.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Telatinib Mesylate is the orally bioavailable mesylate salt of the 17-allylaminogeldanamycin (17-AAG) small-molecule inhibitor of several receptor protein tyrosine kinases with potential antiangiogenic and antineoplastic activities. Telatinib binds to and inhibits the vascular endothelial growth factor receptors (VEGFRs) type 2 and 3, platelet-derived growth factor receptor beta (PDGFRb) and c-Kit, which may result in the inhibition of angiogenesis and cellular proliferation in tumors in which these receptors are upregulated. These telatinib-inhibited receptor protein tyrosine kinases are overexpressed or mutated in many tumor cell types and may play key roles in tumor angiogenesis and tumor cell proliferation. 17-AAG is a synthetic analogue of the benzoquinone ansamycin antibiotic geldanamycin and has also been found to inhibit the molecular chaperone Hsp90.
Synthesis Analysis

Methods of Synthesis
The synthesis of telatinib mesylate involves several steps, typically starting from simpler organic compounds. One reported method includes the reduction of specific precursors using sodium borohydride in ethanol, followed by purification steps to achieve the desired compound with high purity. The reaction time is crucial; for instance, a reaction duration of 18 hours has been noted to yield significant results . The synthesis may also involve the formation of mesylate salts to enhance solubility and bioavailability.

Technical Parameters

  • Reagents: Sodium borohydride, ethanol.
  • Reaction Time: Approximately 18 hours.
  • Purification Methods: Typically involves crystallization or chromatography techniques to isolate the final product.
Molecular Structure Analysis

Molecular Structure
Telatinib mesylate has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with target kinases. The molecular formula can be represented as C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Features

  • Core Structure: Contains an isoindole moiety which is crucial for its biological activity.
  • Functional Groups: Includes piperidine and carbonyl groups that enhance its binding affinity to target receptors.
  • 3D Configuration: The spatial arrangement allows for optimal interaction with the ATP-binding sites of receptor tyrosine kinases.
Chemical Reactions Analysis

Chemical Reactions Involving Telatinib Mesylate
Telatinib mesylate primarily undergoes reactions that involve phosphorylation processes typical of kinase inhibitors. These reactions are critical for its mechanism of action, where it competes with ATP for binding to the active sites of target kinases.

Key Reactions

  • Phosphorylation Inhibition: By binding to the ATP site on kinases such as vascular endothelial growth factor receptor and platelet-derived growth factor receptor, telatinib prevents phosphorylation of downstream signaling molecules.
  • Degradation Pathways: Once administered, telatinib may undergo metabolic transformations primarily in the liver, leading to various metabolites that may retain some biological activity.
Mechanism of Action

Mechanism of Action
Telatinib mesylate exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells.

Detailed Mechanism

  1. Binding to Kinases: Telatinib binds competitively to the ATP-binding site on receptor tyrosine kinases.
  2. Inhibition of Signaling Pathways: By blocking key pathways such as those mediated by vascular endothelial growth factor and platelet-derived growth factor, telatinib disrupts signals that promote tumor growth and survival.
  3. Induction of Apoptosis: The inhibition leads to downstream effects that culminate in programmed cell death in sensitive tumor types .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data varies based on formulation.

Chemical Properties

  • Melting Point: Specific melting point data is necessary for characterization but is often around typical ranges for similar compounds.
  • Stability: Stability under various pH conditions should be assessed; generally stable under physiological conditions.

Relevant Data

  • Molecular Weight: Approximately 396.49 g/mol.
  • Log P (Partition Coefficient): Indicates lipophilicity which affects absorption and distribution.
Applications

Scientific Applications
Telatinib mesylate is primarily used in oncology as a targeted therapy for various malignancies characterized by aberrant tyrosine kinase activity. Its applications extend beyond treatment into research areas focusing on:

  • Mechanistic Studies: Understanding the role of receptor tyrosine kinases in cancer biology.
  • Combination Therapies: Investigating synergistic effects with other chemotherapeutic agents or targeted therapies .
  • Drug Resistance Studies: Exploring interactions with ABC transporters and mechanisms underlying multidrug resistance .
Introduction to Telatinib Mesylate as a Molecular Targeted Agent

Rationale for Vascular Endothelial Growth Factor Receptor (VEGFR) Targeting in Oncologic Therapeutics

Angiogenesis—the formation of new blood vessels—is a fundamental requirement for solid tumor growth beyond microscopic dimensions, enabling nutrient delivery, waste removal, and metastatic dissemination [4]. The VEGF signaling axis, particularly through VEGFR-2 (kinase insert domain receptor, KDR) and VEGFR-3 (fms-related tyrosine kinase 4, FLT4), serves as the primary molecular driver of pathological angiogenesis in malignancies [4] [7]. VEGFR-2 mediates endothelial cell proliferation, migration, and survival, while VEGFR-3 regulates lymphangiogenesis, facilitating metastatic spread [4]. Overexpression of VEGF ligands and receptors is strongly correlated with advanced disease stage and poor prognosis across diverse solid tumors [4].

Pharmacological inhibition of these receptors disrupts tumor vascularization, creating a hostile microenvironment that starves tumors of oxygen and nutrients. Preclinical models demonstrate that VEGFR-2 blockade alone can induce complete tumor suppression, validating its critical role in tumor survival [4]. Additional targeting of platelet-derived growth factor receptor beta (PDGFR-β) extends anti-angiogenic effects to pericyte-covered vessels, enhancing efficacy [7]. This biological rationale underpins the development of telatinib mesylate as a multikinase inhibitor with precise anti-angiogenic targeting.

Historical Development and Discovery of Telatinib Mesylate (BAY 57-9352)

Telatinib (BAY 57-9352) emerged from systematic medicinal chemistry efforts to develop an orally bioavailable small molecule with potent selectivity against VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit tyrosine kinases [7] [8]. Early preclinical profiling demonstrated compelling in vitro activity, inhibiting VEGFR-2 autophosphorylation in whole-cell assays (IC₅₀ = 19 nM) and VEGF-dependent proliferation of human umbilical vein endothelial cells (IC₅₀ = 26 nM) [7]. In vivo efficacy was established across multiple human tumor xenograft models, including breast (MDA-MB-231), colon (Colo-205, DLD-1), and non-small cell lung carcinomas (H460), where telatinib administration induced dose-dependent tumor growth suppression [7].

Phase I clinical trials evaluated telatinib in patients with refractory solid tumors using both intermittent (14 days on/7 days off) and continuous dosing schedules [4]. Doses were escalated from 20 mg once daily to 1,500 mg twice daily (BID) without reaching the maximum tolerated dose [2] [4]. Pharmacokinetic analysis revealed rapid absorption (median Tₘₐₓ < 3 hours) and a half-life of approximately 5.5 hours [2]. Critically, pharmacodynamic assessments confirmed dose-dependent biomarker modulation, including increased plasma VEGF levels and decreased soluble VEGFR-2 (sVEGFR-2), plateauing at 900 mg BID [2]. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) further validated reduced tumor perfusion (decreased Kᵗʳᵃⁿˢ and IAUC₆₀) with increasing drug exposure [4]. Based on these findings, 900 mg BID was established as the recommended phase II dose (RP2D) [2] [4].

Table 1: Key Pharmacokinetic and Pharmacodynamic Findings from Phase I Trials of Telatinib

ParameterFindingsClinical Significance
Tₘₐₓ<3 hoursRapid absorption enables quick target engagement
Half-life~5.5 hoursSupports twice-daily dosing regimen
Dose-exposure relationshipNear dose-proportional increase with substantial interpatient variabilityHighlights need for exposure-response monitoring
VEGF modulationDose-dependent increase, plateau at 900 mg BIDValidates target engagement and guides RP2D selection
sVEGFR-2 reductionDose-dependent decrease, plateau at 900 mg BIDServes as a surrogate biomarker of VEGFR inhibition
Tumor perfusion (DCE-MRI)Decreased Kᵗʳᵃⁿˢ and IAUC₆₀ correlating with AUC₀₋₁₂Demonstrates direct anti-angiogenic effect in human tumors

Clinical activity was observed in phase I, with partial responses in renal cell carcinoma patients and disease stabilization in 50.9% of participants across dose levels [2] [4]. These findings supported progression to phase II trials in gastric, liver, and esophageal carcinomas, though development status for colorectal cancer and solid tumors remains unreported [6].

Structural Classification and Relationship to Quinazoline-Based Kinase Inhibitors

Telatinib mesylate (chemical name: Telatinib monomethanesulfonate; CAS: 332013-26-0) belongs to the quinazoline chemotype, a privileged scaffold in kinase inhibitor development [3] [5]. Its core structure features a 4-anilinoquinazoline moiety that occupies the ATP-binding cleft of target kinases, augmented by specific substitutions that confer potency and selectivity [5]. The molecule incorporates a furanopyridine ring linked to the quinazoline core via an ether bond and a pyridazine-based aniline substituent at position 4, distinguishing it from classical quinazoline inhibitors [7] [8].

Table 2: Biochemical Kinase Inhibition Profile of Telatinib Mesylate

Target KinaseIC₅₀ (nM)Biological Function
VEGFR-2 (KDR)6Primary mediator of VEGF-driven angiogenesis
VEGFR-3 (FLT4)4Regulator of lymphangiogenesis and metastatic spread
c-Kit1Stem cell factor receptor; implicated in GIST
PDGFR-α15Platelet-derived growth factor receptor alpha
PDGFR-β249Pericyte recruitment and vessel maturation

Compared to first-generation quinazoline-based kinase inhibitors like gefitinib and erlotinib (EGFR-selective), telatinib exhibits a distinct target profile centered on angiogenic kinases rather than the epidermal growth factor receptor family [5]. Its potency against VEGFR-2 (IC₅₀ = 6 nM) substantially exceeds that of the structurally related inhibitor vatalanib, which shows 18-fold higher IC₅₀ values [7]. This enhanced activity stems from optimized interactions within the hydrophobic pocket of VEGFR-2's catalytic domain. Notably, telatinib demonstrates minimal inhibitory activity against unrelated kinases including Raf, fibroblast growth factor receptor (FGFR) family, and Tie-2 receptor, underscoring its target selectivity [7].

The molecular interactions of telatinib with VEGFR-2 involve critical hydrogen bonding: N1 of the quinazoline core bonds with the backbone NH of Met793 in the hinge region, while N3 forms a water-mediated bond with Thr854 [5]. The 4-anilino substituent extends into hydrophobic regions of the binding pocket, with the chlorine atom enhancing binding affinity through van der Waals interactions [5] [8]. The furanopyridine moiety protrudes toward the solvent interface, contributing to favorable pharmacokinetic properties without compromising selectivity [7] [8]. This strategic structural design balances potency against VEGFR-2/VEGFR-3 with selectivity over kinases frequently implicated in off-target toxicities.

Table 3: Structural and Functional Comparison of Quinazoline-Based Kinase Inhibitors

CompoundCore StructurePrimary TargetsKey Clinical Indications
Telatinib4-AnilinoquinazolineVEGFR-2/3, PDGFR-β, c-KitPhase II in GI cancers
Gefitinib4-AnilinoquinazolineEGFRNSCLC (FDA approved)
Erlotinib4-AnilinoquinazolineEGFRNSCLC, pancreatic cancer (FDA approved)
Lapatinib4-AnilinoquinazolineEGFR, HER2Breast cancer (FDA approved)
Vatalanib4-AnilinoquinazolineVEGFR, PDGFR, c-KitDiscontinued in phase III trials

Pharmacogenetic investigations revealed no significant correlations between polymorphisms in drug transporter genes (ABCB1, ABCC1, ABCG2) and telatinib pharmacokinetics, nor between VEGFR polymorphisms (KDR, FLT4) and toxicity profiles [1]. This suggests that telatinib's interpatient variability in exposure arises from non-genetic factors, potentially including metabolic differences in cytochrome P450 isoforms (CYP3A4/3A5, CYP2C8, CYP2C9, CYP2C19) and uridine diphosphate glucuronosyltransferase 1A4 (UGT1A4) involved in its biotransformation [1]. The major metabolic pathway involves formation of N-glucuronides, with minimal risk of drug-drug interactions mediated by cytochrome P450 enzymes or P-glycoprotein transport [4].

Emerging evidence suggests telatinib may overcome multidrug resistance mechanisms. It significantly enhances the anticancer activity of ABCG2 substrate drugs (e.g., mitoxantrone, doxorubicin) by inhibiting efflux transport without altering ABCG2 expression [8]. In ABCG2-overexpressing xenograft models, telatinib coadministration reduced tumor growth rates, highlighting its potential role in combination regimens for resistant malignancies [8]. This positions telatinib not only as a monotherapy targeting tumor vasculature but also as a chemosensitizing agent for conventional cytotoxic drugs.

Properties

CAS Number

332013-24-8

Product Name

Telatinib mesylate

IUPAC Name

4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide;methanesulfonic acid

Molecular Formula

C21H20ClN5O6S

Molecular Weight

505.9 g/mol

InChI

InChI=1S/C20H16ClN5O3.CH4O3S/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14;1-5(2,3)4/h2-10H,11H2,1H3,(H,22,27)(H,24,25);1H3,(H,2,3,4)

InChI Key

LCMLACPWPXITHP-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.